(R)-3-hydroxymethyl-ethyl-pyrrolidine
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Overview
Description
®-3-hydroxymethyl-ethyl-pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a hydroxymethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxymethyl-ethyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with a pyrrolidine derivative.
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through a reaction with formaldehyde in the presence of a base.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of ®-3-hydroxymethyl-ethyl-pyrrolidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often fine-tuned to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-3-hydroxymethyl-ethyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
®-3-hydroxymethyl-ethyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-hydroxymethyl-ethyl-pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
(S)-3-hydroxymethyl-ethyl-pyrrolidine: The enantiomer of the compound, which may have different biological activities.
3-hydroxymethyl-pyrrolidine: Lacks the ethyl group, which can affect its reactivity and applications.
3-ethyl-pyrrolidine: Lacks the hydroxymethyl group, leading to different chemical properties.
Uniqueness
®-3-hydroxymethyl-ethyl-pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chirality also plays a crucial role in its interactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
[(3R)-1-ethylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-4-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQESQLHTMOOSST-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@H](C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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